塩酸クロロキン

概要

説明

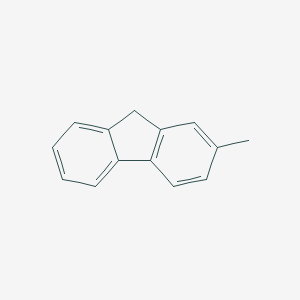

Chloroquine sulphate is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to its effects. It is also occasionally used for amebiasis occurring outside the intestines, rheumatoid arthritis, and lupus erythematosus . Chloroquine sulphate is a member of the drug class 4-aminoquinoline and works against the asexual form of the malaria parasite in the stage of its life cycle within the red blood cell .

科学的研究の応用

Chloroquine sulphate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes, including autophagy and lysosomal activity.

Medicine: Extensively researched for its antimalarial properties and potential use in treating autoimmune diseases, viral infections, and cancer

Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.

Safety and Hazards

作用機序

Chloroquine sulphate exerts its effects by interfering with lysosomal activity and autophagy. It passively diffuses through cell membranes and becomes protonated in acidic organelles like lysosomes, raising the surrounding pH. This disrupts the function of lysosomes and inhibits the replication of certain pathogens . The molecular targets include the malaria parasite’s digestive vacuole and various cellular pathways involved in autophagy and immune response modulation .

Similar Compounds:

Hydroxychloroquine: Similar structure with an additional hydroxyl group, used for similar medical conditions.

Mefloquine: Another quinoline derivative used as an antimalarial.

Uniqueness: Its ability to interfere with lysosomal activity and autophagy sets it apart from other antimalarial drugs .

生化学分析

Biochemical Properties

Chloroquine sulfate interacts with various enzymes and proteins. It is primarily metabolized by CYP2D6 and CYP3As isoforms, generating pharmacologically active byproducts: monodesethylchloroquine, bidesethylchloroquine, and 7-chloro-4-aminoquinoline . Chloroquine sulfate can inhibit the binding of viral spike glycoprotein with ACE2 receptor on target cells to inhibit their entry . It has also shown potent inhibition of sugar modifying enzymes or glycosyltransferases involved in sialic acid biosynthesis of ACE2 receptor .

Cellular Effects

Chloroquine sulfate has significant effects on various types of cells and cellular processes. It has been found to disturb genes related to mitochondrial fission, biogenesis, and mitophagy, leading to mitochondrial DNA damage . Chloroquine sulfate can inhibit glucose 6-phosphate dehydrogenase activity in vitro . It also influences the functionality of hemoglobin and the anion exchanger 1 (AE1), affecting the properties of hemoglobin oxygen affinity .

Molecular Mechanism

The exact mechanism of action of Chloroquine sulfate is not completely understood but involves inhibition of DNA and RNA polymerase . It is also a direct myocardial depressant that impairs cardiac conduction through membrane stabilization . Chloroquine sulfate inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This accumulation of toxic heme blocks the survival of Plasmodium parasites .

Temporal Effects in Laboratory Settings

Chloroquine sulfate shows cytotoxicity in a time-dependent manner, indicating the necessity of short period administration clinically . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify Chloroquine sulfate in pharmaceutical products and biological samples .

Dosage Effects in Animal Models

The effects of Chloroquine sulfate vary with different dosages in animal models. For instance, Chloroquine sulfate could not reduce the viral load in mice infected with SARS-CoV, but it had a certain inhibitory effect on the inflammatory response caused by viral infection . The cytotoxicity of Chloroquine sulfate was more sensitive to hypoxia compared with that of hydroxychloroquine, particularly in liver-originated cells .

Metabolic Pathways

Chloroquine sulfate is involved in various metabolic pathways. It is primarily metabolized by CYP2D6 and CYP3As isoforms, generating pharmacologically active byproducts . Chloroquine sulfate can inhibit glucose 6-phosphate dehydrogenase activity in vitro .

Transport and Distribution

Chloroquine sulfate is transported and distributed within cells and tissues. It is a weak base that is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .

Subcellular Localization

Chloroquine sulfate is known to accumulate in acidic compartments such as lysosomes and inflamed tissues . This accumulation is crucial for its antimalarial activity as it prevents the conversion of heme to hemazoin, thus blocking the survival of Plasmodium parasites .

準備方法

Synthetic Routes and Reaction Conditions: Chloroquine sulphate can be synthesized through a multi-step process starting from 4,7-dichloroquinoline. The key steps involve the reaction of 4,7-dichloroquinoline with diethylamine to form N-diethyl-4,7-dichloroquinoline, followed by the reaction with 4-amino-1-methylbutylamine to yield chloroquine base. The base is then converted to chloroquine sulphate by reacting with sulphuric acid .

Industrial Production Methods: Industrial production of chloroquine sulphate involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and controlled conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Chloroquine sulphate undergoes various chemical reactions, including:

Oxidation: Chloroquine can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring structure.

Substitution: Substitution reactions can occur at the chloro or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminium hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Modified quinoline structures.

Substitution: Various substituted chloroquine derivatives.

特性

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.H2O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPWHUOVKVKBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132-73-0 | |

| Record name | Chloroquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroquine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROQUINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE48649K6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does chloroquine sulfate exert its antimalarial effect?

A1: Chloroquine sulfate inhibits the parasitic enzyme heme polymerase, hindering the conversion of toxic heme into non-toxic hemozoin within the parasite. This leads to a buildup of toxic heme, disrupting parasite function. [] Chloroquine may also interfere with nucleic acid biosynthesis. []

Q2: What is the molecular formula and weight of chloroquine sulfate?

A2: While the provided research papers do not explicitly state the molecular formula and weight of chloroquine sulfate, they mention the use of chloroquine base and various salt forms like chloroquine phosphate in experimental procedures. [, ]

Q3: Are there spectroscopic techniques used to characterize chloroquine sulfate?

A3: Yes, researchers employ spectroscopic techniques like UV spectroscopy, FTIR, and LCMS to characterize chloroquine sulfate and its derivatives. [] FTIR analysis has been specifically used to confirm the formation of pure beta-hematin in studies investigating the beta-hematin inhibitory activity of chloroquine. []

Q4: Does the formulation of chloroquine sulfate impact its stability?

A4: Yes, research suggests that the stability of hydroxychloroquine sulfate, a closely related compound, can be improved by incorporating buffering agents that maintain a pH range of 4 to 6.5. []

Q5: What can you tell me about the pharmacokinetics of chloroquine?

A5: Research indicates that chloroquine is well-absorbed orally. Studies comparing chloroquine levels in saliva and plasma found a consistent saliva:total plasma concentration ratio throughout the absorption, distribution, and elimination phases, suggesting saliva sampling could be a useful non-invasive method for pharmacokinetic studies. [] Chloroquine is metabolized in the liver, with its main metabolite being monodesethylchloroquine. []

Q6: Does ranitidine affect chloroquine disposition?

A6: Research shows that ranitidine, unlike cimetidine, does not significantly alter chloroquine's oral clearance rate, elimination rate constant, or apparent volume of distribution. This suggests no significant pharmacokinetic interaction between the two drugs. []

Q7: Is there a risk of developing resistance to chloroquine?

A7: Yes, the emergence of chloroquine-resistant Plasmodium falciparum is a significant concern. This resistance has been reported in various geographical regions, emphasizing the need for alternative antimalarial treatments. [, , ]

Q8: What are some of the known toxicities associated with chloroquine sulfate?

A8: Chloroquine use has been linked to various adverse effects, including skin pigmentation changes, myopathy, and cardiac toxicity, particularly with long-term use. [, , , ]

Q9: What analytical methods are used to quantify chloroquine sulfate?

A9: Researchers utilize various analytical methods, including high-performance liquid chromatography (HPLC), UV spectrophotometry, and thin-layer chromatography, for quantifying chloroquine sulfate and its metabolites in biological samples. [, , , , ]

Q10: How is the quality of chloroquine sulfate ensured during manufacturing?

A10: While specific details are not provided in the research papers, the importance of quality control and assurance during the development, manufacturing, and distribution of chloroquine sulfate is highlighted to ensure consistency, safety, and efficacy. []

Q11: Are there any known drug interactions with chloroquine sulfate?

A11: Yes, chloroquine sulfate is known to interact with cimetidine, potentially leading to impaired chloroquine elimination. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)